3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromen-2-one core structure, which is a derivative of coumarin, and a pyrazole moiety. The presence of these two distinct functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3-acetyl-2H-chromen-2-one with 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product[2][2].
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups attached to the pyrazole ring.
Scientific Research Applications
3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The chromen-2-one core and pyrazole moiety play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2H-chromen-2-one
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl-2H-chromen-4-one
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl-2H-chromen-3-one
Uniqueness
3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is unique due to its specific structural configuration, which combines the chromen-2-one core with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H16N2O3/c1-3-20-12(2)14(11-19-20)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-11H,3H2,1-2H3/b9-8+ |
InChI Key |
RVFIEFTYIHYUDO-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
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